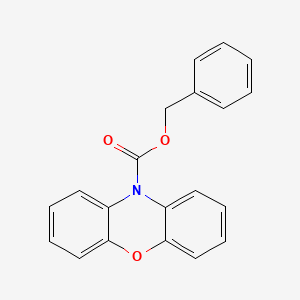

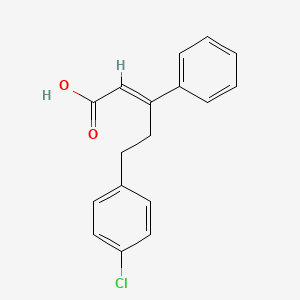

![molecular formula C18H11ClF3N3O B610381 5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1259536-70-3](/img/structure/B610381.png)

5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

QO-40 is an activator of KCNQ2/3 potassium channels.

Wissenschaftliche Forschungsanwendungen

Activation of Ion Channels : QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels. It stimulates calcium-activated potassium current (IK(Ca)) in pituitary GH3 lactotrophs and interacts directly with large-conductance calcium-activated potassium (BKCa) channels to increase IK(Ca) amplitude (Chang & Wu, 2021).

Antifungal Activities : Certain pyrazolo[1,5-a]pyrimidine derivatives, including those related to QO-40, have shown antifungal abilities against various phytopathogenic fungi, indicating potential for agricultural applications (Zhang et al., 2016).

Synthetic Methods : Efficient synthesis methods have been developed for trifluoromethylated pyrazolo[1,5-a]pyrimidines, which include the QO-40 structure. These methods are significant for creating libraries of biologically interesting compounds (Jismy et al., 2018).

Anticonvulsant Potential : Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives, structurally related to QO-40, has indicated potential anticonvulsant properties, suggesting its relevance in the development of new anticonvulsant drugs (Ghareb et al., 2017).

Antimalarial Activity : 7-Arylaminopyrazolo[1,5-a]pyrimidine derivatives, closely related to QO-40, have shown significant activity against Plasmodium falciparum and inhibit Pf-dihydroorotate dehydrogenase, an enzyme crucial for malaria parasite survival (Azeredo et al., 2017).

Antibacterial Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antibacterial activity and interact with plasma proteins, suggesting potential therapeutic applications (He et al., 2020).

Antitumor Activities : Some pyrazolo pyrimidine derivatives, similar in structure to QO-40, have been found to exhibit antitumor activities, indicating their potential in cancer research (Xin, 2012).

CDK2 Inhibition and Anti-Proliferative Activity : Derivatives of pyrazolo[1,5-a]pyrimidine have shown inhibitory activity against CDK2, a key enzyme in cell cycle regulation, and displayed anti-proliferative effects against various human cancer cell lines (Abdel-Rahman et al., 2021).

Wirkmechanismus

Target of Action

QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.

Mode of Action

QO-40 interacts with its targets, the KCNQ2/KCNQ3 K+ channels, to stimulate the Ca2±activated K+ current (IK(Ca)) . This interaction leads to an increase in the amplitude of IK(Ca) in GH3 cells .

Biochemical Pathways

The activation of KCNQ2/KCNQ3 K+ channels by QO-40 affects the calcium signaling pathway . The compound stimulates large-conductance Ca2±activated K+ (BKCa) channels, leading to a decrease in the slow component of the mean closed time of BKCa channels .

Result of Action

The activation of KCNQ2/KCNQ3 K+ channels by QO-40 results in the stimulation of the Ca2±activated K+ current (IK(Ca)) . This leads to changes in the electrical properties of the cell, affecting its excitability.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIKWVVGBGIKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259536-70-3 |

Source

|

| Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?

A1: QO-40 (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes QO-40 and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]

Q2: Can you elaborate on the structural features of QO-40 that are essential for its activity on KCNQ2/3 channels?

A2: Research suggests that specific structural motifs within the QO-40 molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:

Q3: Besides its interaction with KCNQ2/3 channels, does QO-40 affect other ion channels?

A3: While initially identified as a selective KCNQ2/3 opener, research has shown that QO-40 can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, QO-40 stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

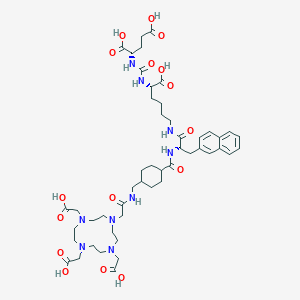

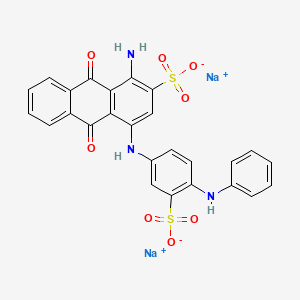

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)